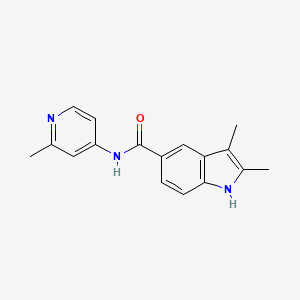![molecular formula C18H18N4O2 B14153405 benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] CAS No. 73815-24-4](/img/structure/B14153405.png)
benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is a complex organic compound featuring a benzene ring substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process may be optimized for higher efficiency and cost-effectiveness, incorporating green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts .
化学反应分析
Types of Reactions
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] has several scientific research applications:
作用机制
The mechanism of action of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activities. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
相似化合物的比较
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Used in OLEDs and other electronic applications.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Known for its coordination chemistry and catalytic properties.
Uniqueness
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
属性
CAS 编号 |
73815-24-4 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
[2-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-7-5-6-8-16(15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
InChI 键 |
PTYXXASGCCFYRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2C(=O)N3C(=CC(=N3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
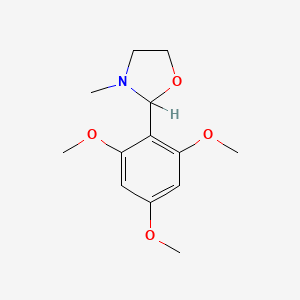
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
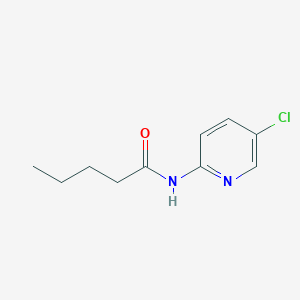
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
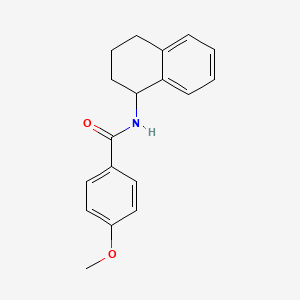
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
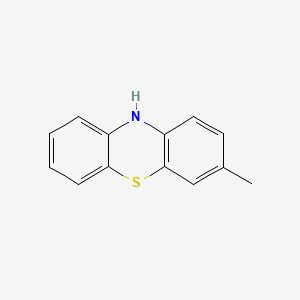
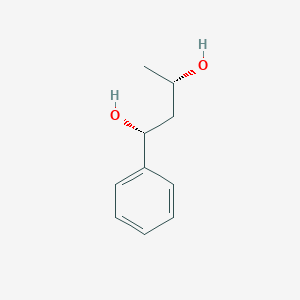
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
